molecular formula C8H20ClN B8481788 Octylazanium;chloride

Octylazanium;chloride

Cat. No.: B8481788
M. Wt: 165.70 g/mol
InChI Key: PHFDTSRDEZEOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octylazanium;chloride is a useful research compound. Its molecular formula is C8H20ClN and its molecular weight is 165.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H20ClN

Molecular Weight

165.70 g/mol

IUPAC Name

octylazanium;chloride

InChI

InChI=1S/C8H19N.ClH/c1-2-3-4-5-6-7-8-9;/h2-9H2,1H3;1H

InChI Key

PHFDTSRDEZEOHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[NH3+].[Cl-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

K2CO3, ZnO and TiO2 were thoroughly ground to form a homogeneous mixture having the stoichiometric K0.80 (Zn0.40 Ti1.60)O4 which was then fired in air in a ceramic crucible at 900° C. for 200 minutes and then at 1050° C. for 720 minutes. The product was then reground and refired under the same conditions. The resulting stiff powder was then ground to about 100 mesh to yield a product analyzed as K0.66 (ZN0.35 Ti1.49)O4. The d-layer spacing from X-ray powder diffraction d(A) was measured as 7.83. Excess octylamine (5 mole equiv/mole equiv of titanozincate) was slowly added to a solution of 12% HCl (49 equiv HCl/mole) while keeping the temperature of the reaction mixture below 50° C. to form an aqueous octylammonium chloride solution. The titanozincate was then added to the chloride solution and the mixture was heated to reflux for 24 hours. The reaction mixture was cooled, filtered and washed with hot distilled water. The air dried product was a material having the composition
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.